molecular formula C8H5F2NO B1324910 2-(2,4-Difluorophenoxy)acetonitrile CAS No. 942473-60-1

2-(2,4-Difluorophenoxy)acetonitrile

Cat. No.: B1324910
CAS No.: 942473-60-1
M. Wt: 169.13 g/mol
InChI Key: RQGCOFGRVHZLPS-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)acetonitrile is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It is characterized by the presence of a difluorophenoxy group attached to an acetonitrile moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)acetonitrile typically involves the reaction of 2,4-difluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed through nucleophilic substitution with amines.

    Carboxylic Acids: Resulting from hydrolysis of the nitrile group.

    Alcohols and Aldehydes: Products of reduction reactions.

Scientific Research Applications

2-(2,4-Difluorophenoxy)acetonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The difluorophenoxy group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetonitrile: Similar structure but with chlorine atoms instead of fluorine.

    2-(2,4-Dibromophenoxy)acetonitrile: Contains bromine atoms instead of fluorine.

    2-(2,4-Dimethylphenoxy)acetonitrile: Methyl groups replace the fluorine atoms.

Uniqueness

2-(2,4-Difluorophenoxy)acetonitrile is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its chlorinated, brominated, or methylated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2,4-difluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGCOFGRVHZLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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